![molecular formula C12H20F3N3 B11739221 hexyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11739221.png)
hexyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine is a compound that features a hexyl group attached to a pyrazole ring substituted with a trifluoromethyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One practical method for synthesizing 1-methyl-3-(trifluoromethyl)-1H-pyrazole involves starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one . This intermediate undergoes a series of reactions, including lithiation and subsequent functionalization, to introduce various substituents .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Hexyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be employed to modify the functional groups on the pyrazole ring.
Substitution: The trifluoromethyl and methyl groups on the pyrazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include lithium reagents for lithiation, N-bromosuccinimide (NBS) for bromination, and various electrophiles for substitution reactions . Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of the pyrazole ring can yield brominated derivatives, while lithiation followed by electrophilic trapping can introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
Hexyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:
Medicinal Chemistry: The compound can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Agrochemistry: It can be used in the development of agrochemicals, such as herbicides and pesticides, due to its bioactive properties.
Material Science: The unique structural features of the compound make it suitable for use in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of hexyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The pyrazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-3-(trifluoromethyl)-1H-pyrazole: A precursor in the synthesis of hexyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine.
1-Hexyl-3-methylimidazolium bis[(trifluoromethyl)sulfonyl]imide: Another compound featuring a hexyl group and trifluoromethyl substituents.
Uniqueness
This compound is unique due to the combination of its hexyl chain and the trifluoromethyl-substituted pyrazole ring. This combination imparts distinct physicochemical properties, making it valuable for specific applications in medicinal and agrochemistry .
Eigenschaften
Molekularformel |
C12H20F3N3 |
|---|---|
Molekulargewicht |
263.30 g/mol |
IUPAC-Name |
N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]hexan-1-amine |
InChI |
InChI=1S/C12H20F3N3/c1-3-4-5-6-7-16-8-10-9-18(2)17-11(10)12(13,14)15/h9,16H,3-8H2,1-2H3 |
InChI-Schlüssel |
AIWZDTRYPQVTJA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCNCC1=CN(N=C1C(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2,3-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11739146.png)

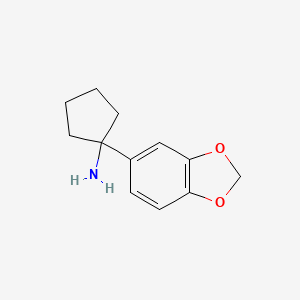
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(furan-2-yl)methyl]amine](/img/structure/B11739167.png)
![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine](/img/structure/B11739171.png)
![3-Methylisoxazolo[5,4-b]pyridine-5-carbaldehyde oxime](/img/structure/B11739172.png)
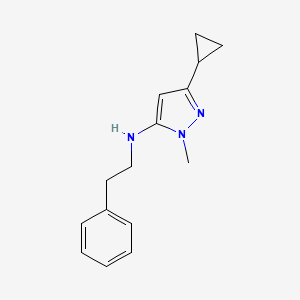
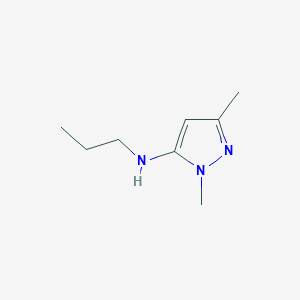
![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine](/img/structure/B11739187.png)
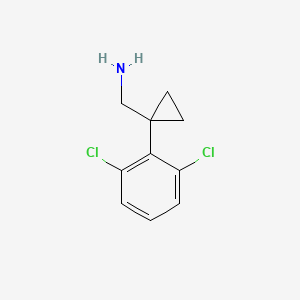
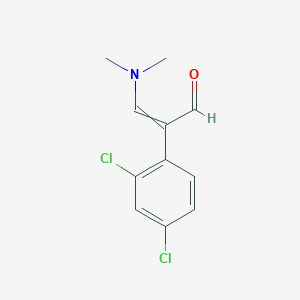
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11739224.png)
phenyl]methyl})amine](/img/structure/B11739229.png)
